molecular formula C4H6F3NO2 B7809581 2-(2,2,2-Trifluoroethylazaniumyl)acetate

2-(2,2,2-Trifluoroethylazaniumyl)acetate

Cat. No.: B7809581
M. Wt: 157.09 g/mol
InChI Key: ULINGFKOGLHDJP-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Organofluorine Chemistry in Biological Systems

The field of organofluorine chemistry, which studies carbon-fluorine bonds, has a rich history that predates the isolation of elemental fluorine itself. researchgate.net Its application in biological systems, however, saw a dramatic surge following World War II. researchgate.networktribe.com A pivotal moment came in 1954 when it was discovered that introducing a fluorine atom into the corticosteroid cortisol significantly enhanced its anti-inflammatory properties. worktribe.comresearchgate.net This finding ignited widespread interest in the use of selective fluorination within the life sciences. worktribe.com

Initially, the development of chlorofluorocarbons (CFCs) as refrigerants in the 1950s marked a significant industrial application of organofluorine compounds. worktribe.com However, their environmental impact later led to the development of hydrofluorocarbons (HFCs). worktribe.comwikipedia.org In the realm of medicine, the introduction of fluorinated compounds has been revolutionary. Volatile fluorinated gases like halothane, and later desflurane (B1195063) and sevoflurane, transformed the practice of anesthesia. worktribe.com

While thousands of organofluorine compounds have been synthesized by chemists, nature itself produces very few. wikipedia.orgwikipedia.org Fluoroacetate, a potent toxin found in some plants, is the most well-known naturally occurring organofluorine compound. wikipedia.orgwikipedia.org The rarity of naturally occurring organofluorines means that nearly all such compounds used in commercial applications are synthetic, a testament to the ingenuity of chemists in creating novel molecules with unique properties. worktribe.com The journey of organofluorine chemistry from industrial materials to life-saving pharmaceuticals highlights its profound impact on science and society. researchgate.networktribe.comwikipedia.org

Significance of Fluorine Incorporation in Amino Acid Derivatives for Chemical Biology

The introduction of fluorine into amino acid derivatives has proven to be a powerful strategy in chemical biology, offering a range of benefits for studying and manipulating biological systems. nih.govrsc.org Fluorine's unique properties, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological characteristics of amino acids and the peptides and proteins into which they are incorporated. numberanalytics.com

One of the key advantages of fluorination is the ability to enhance the metabolic stability of peptides. nih.govresearchgate.net The robust carbon-fluorine bond can block sites of enzymatic degradation, leading to a longer biological half-life. researchgate.net Furthermore, the incorporation of fluorine can influence the conformational preferences of peptides, promoting specific secondary structures like helices or strands. nih.govresearchgate.net This conformational control is crucial for designing peptides with specific binding affinities and biological activities. nih.gov

Fluorinated amino acids also serve as valuable probes for biochemical and biophysical studies. nih.gov The fluorine-19 (¹⁹F) isotope is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for sensitive and background-free monitoring of protein structure, dynamics, and interactions. nih.govnih.gov Additionally, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in positron emission tomography (PET) imaging, enabling the non-invasive visualization of biological processes in vivo. numberanalytics.com The ability to use fluorinated amino acids as imaging agents has significant implications for cancer diagnosis and therapy. numberanalytics.com

Moreover, the introduction of fluorine can modulate the lipophilicity of amino acids, which can improve their ability to cross cell membranes and enhance their bioavailability. numberanalytics.comnumberanalytics.com The diverse roles that fluorine can play—from enhancing stability and controlling conformation to enabling advanced imaging techniques—underscore its importance as a versatile tool in the arsenal (B13267) of chemical biologists. nih.govrsc.org

Chemical Structure and Classification of 2-(2,2,2-Trifluoroethylazaniumyl)acetate as a Fluorinated Amino Acid Derivative

This compound is a synthetic amino acid derivative characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of a glycine (B1666218) backbone. The systematic name indicates a glycine molecule where the amino group is quaternized by a 2,2,2-trifluoroethyl group, resulting in a positively charged azaniumyl moiety, with acetate (B1210297) as the counter-ion.

This compound can be classified as a side-chain fluorinated amino acid derivative. Although the fluorination is not on a traditional side chain branching from the alpha-carbon, the trifluoroethyl group can be considered a functional side chain attached to the nitrogen atom. This modification significantly alters the electronic properties and steric bulk around the nitrogen compared to its non-fluorinated counterpart.

Below is a data table summarizing the key chemical features of this compound.

FeatureDescription
Systematic Name This compound
Molecular Formula C₆H₈F₃NO₂
Classification Fluorinated Amino Acid Derivative, Quaternary Ammonium (B1175870) Compound
Key Functional Groups Trifluoroethyl group (-CH₂CF₃), Carboxylate group (-COO⁻), Quaternary ammonium center (R₄N⁺)
Structural Isomerism This compound is a structural isomer of other fluorinated amino acids with the same molecular formula.

Scope and Academic Research Objectives of this compound Investigations

While specific research on this compound is not extensively documented in publicly available literature, the academic research objectives for its investigation can be inferred from the broader context of fluorinated amino acid research. The unique structural features of this compound suggest several potential avenues of scientific inquiry.

A primary research objective would be to explore the synthesis and characterization of this novel amino acid derivative. Developing efficient synthetic routes to produce the compound in high purity would be the first step. rsc.org Subsequent characterization would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its conformational properties.

A significant area of investigation would be its incorporation into peptides and the study of the resulting effects on peptide structure and stability. nih.govresearchgate.net Research would aim to understand how the trifluoroethyl group influences peptide folding, secondary structure formation, and resistance to proteolytic degradation. researchgate.net Molecular dynamics simulations could be employed to model the behavior of peptides containing this residue and to understand the stabilizing effects of the trifluoroethyl group. nih.gov

Furthermore, the potential applications of this compound in materials science and biotechnology would be a key focus. For instance, its incorporation into self-assembling peptides could lead to the development of novel biomaterials with unique properties. numberanalytics.com The presence of the trifluoromethyl group also makes it a candidate for ¹⁹F NMR studies, enabling its use as a probe to investigate protein-protein interactions or to monitor biological processes. nih.govnih.gov

Finally, exploring the biological activity of peptides containing this fluorinated amino acid would be a critical research objective. numberanalytics.com Studies would investigate whether its incorporation could lead to the development of novel therapeutic agents, such as antimicrobial peptides or enzyme inhibitors. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2,2-trifluoroethylazaniumyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2-8-1-3(9)10/h8H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULINGFKOGLHDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])[NH2+]CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2,2,2 Trifluoroethylazaniumyl Acetate and Analogous Trifluoroethylated Amino Acids

Catalytic Approaches for Site-Specific Trifluoroethylation of Amino Acids

Catalytic methods are at the forefront of synthetic innovation, allowing for the direct introduction of the trifluoroethyl group into amino acid derivatives with high selectivity, a task that is challenging due to the need to activate strong carbon-hydrogen (C-H) bonds. nih.gov

A significant breakthrough in this field is the development of palladium-catalyzed methods for the direct trifluoroethylation of amino acid derivatives. nih.gov This approach targets the activation of typically unreactive β-C(sp³)-H bonds, which are three atoms away from the directing group on the amino acid.

Recent research has unveiled a palladium-catalyzed method that effectively installs a trifluoroethyl group onto various amino acid and carboxylic acid derivatives at room temperature. nih.gov This process utilizes a directing group, often an amide, to position the palladium catalyst in proximity to the desired C-H bond. The reaction demonstrates high chemoselectivity, selectively functionalizing the distal β-C(sp³)-H bonds. nih.govacs.org This strategy provides a straightforward pathway to a diverse range of γ-trifluoromethyl amino acid derivatives, which are otherwise difficult to synthesize. nih.gov The use of palladium catalysis has also been extended to the functionalization of aromatic amides derived from amino acids, showcasing the versatility of this approach for modifying peptides. nih.gov

Table 1: Key Features of Palladium-Catalyzed C(sp³)-H Trifluoroethylation

FeatureDescriptionResearch Finding
Catalyst Palladium(II) acetate (B1210297) is a commonly used catalyst precursor.Enables the activation of strong C(sp³)-H bonds under mild conditions. nih.govacs.org
Directing Group An 8-aminoquinoline (B160924) or picolinamide (B142947) directing group is often employed.Guides the catalyst to a specific C-H bond, ensuring site-selectivity. nih.govresearchgate.net
Trifluoroethyl Source A hypervalent iodine reagent, such as mesityl(2,2,2-trifluoroethyl)iodonium triflate, serves as the trifluoroethylating agent.Provides the -CH₂CF₃ group that is transferred to the amino acid substrate. nih.gov
Selectivity The reaction exhibits high site-selectivity for the β-C(sp³)-H bond.Allows for predictable and controlled installation of the trifluoroethyl group. nih.govacs.org
Substrate Scope The method is applicable to a wide variety of amino acid derivatives.Demonstrates broad utility in synthesizing complex fluorinated molecules. nih.govnih.gov

Hypervalent iodine reagents are compounds where an iodine atom has more than the usual number of electrons in its valence shell, making them excellent oxidizing agents and sources of electrophilic groups. acs.orgnih.gov In the context of trifluoroethylation, specific iodonium (B1229267) salts are crucial.

The palladium-catalyzed trifluoroethylation described above relies heavily on mesityl(2,2,2-trifluoroethyl)iodonium triflate as the trifluoroethyl source. nih.gov This type of reagent is part of a broader class of hypervalent iodine compounds developed for fluoroalkylation reactions. researchgate.net While much of the early development focused on trifluoromethylation using reagents like the Togni reagent (a benziodoxolone-based compound), these principles have been extended to create reagents capable of delivering longer perfluoroalkyl chains, including the trifluoroethyl group. acs.orgresearchgate.net These reagents are often stable, crystalline solids that can be handled under normal laboratory conditions, although care must be taken as they can be energetic materials. acs.org Their synthesis has also been optimized, with one-pot procedures available for creating certain types of hypervalent iodine reagents. figshare.com

Stereoselective and Asymmetric Synthesis of Chiral Trifluoroethylated Amino Acid Derivatives

The biological activity of amino acids is critically dependent on their three-dimensional structure (stereochemistry). Therefore, controlling the stereochemistry during the synthesis of fluorinated analogs is of paramount importance. researchgate.netnih.gov

Enantioselective synthesis aims to produce one specific enantiomer (mirror image) of a chiral molecule. For fluorinated amino acids, several powerful methodologies have been established.

One highly effective approach is biocatalysis, which uses enzymes to catalyze reactions with high stereoselectivity. Engineered variants of cytochrome c have been used for the asymmetric N-H carbene insertion to produce chiral α-trifluoromethyl amino esters with excellent yields (up to >99%) and high enantiomeric ratios (up to 95:5 er). nih.govacs.org Another prominent method is asymmetric hydrogenation, where a chiral catalyst, often based on rhodium complexed with a chiral phosphine (B1218219) ligand (e.g., DUPHOS, Walphos), is used to hydrogenate a precursor molecule. nih.govacs.org This technique has been successfully applied to the synthesis of β-trifluoromethyl α-amino acids, achieving high selectivities (up to 89% ee). acs.org These methods provide access to valuable, enantioenriched building blocks for drug development. nih.govacs.org

Table 2: Comparison of Enantioselective Hydrogenation Ligands for a Dehydroamino Acid Precursor

LigandSolventEnantiomeric Excess (ee)ConversionSource
Binaphane (L₂) Toluene72%100% acs.org
(S,S)-Me-DUPHOS (L₁₂) Toluene89%100% acs.org
(R,R)-Et-DUPHOS (L₁₃) Toluene86%100% acs.org
(S,S)-Me-BPE (L₁₄) Toluene89%100% acs.org

When a molecule has multiple stereocenters, controlling their relative orientation (diastereoselectivity) is a significant challenge. An efficient method for the diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids involves the allylation of chiral imines derived from trifluoropyruvate. nih.gov This reaction proceeds with high diastereoselectivity at room temperature, providing a reliable route to complex amino acids with a fully substituted α-carbon. nih.gov

Furthermore, biocatalytic dynamic kinetic resolution (DKR) has emerged as a powerful tool. This method has been used to prepare a broad range of β-branched α-amino acids by establishing two adjacent stereocenters with nearly perfect diastereocontrol and excellent enantioselectivity. chemrxiv.org The success of these methods often depends on the careful selection of chiral auxiliaries, catalysts, or enzymes that can effectively dictate the stereochemical outcome of the reaction. nih.govchemrxiv.org The choice of reaction conditions, such as the base used during cyclization steps in peptide synthesis, can also have a profound impact on the diastereomeric ratio of the final product. nih.gov

Green Chemistry Principles in the Preparation of Fluorine-Containing Amino Acids

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the synthesis of complex molecules like fluorinated amino acids, these principles are increasingly important.

The development of catalytic, rather than stoichiometric, methods is a core tenet of green chemistry. Palladium-catalyzed C-H activation, for instance, uses only a small amount of catalyst to generate large quantities of product, reducing waste. nih.govnih.gov Biocatalysis, as seen in the enantioselective synthesis of α-trifluoromethyl amines, represents a particularly sustainable approach. nih.govacs.org These reactions are often performed in water under mild conditions and use enzymes that are biodegradable and non-toxic.

Synthetic Routes to 2-(2,2,2-Trifluoroethylazaniumyl)acetate: Specific Considerations and Challenges

The synthesis of this compound can be approached through several strategic routes, each presenting its own set of specific considerations and challenges. The primary methods include the reductive amination of glyoxylic acid, the N-alkylation of glycine (B1666218) or its esters, and the reaction of haloacetic acid derivatives with 2,2,2-trifluoroethylamine (B1214592).

One common approach is the reductive amination of glyoxylic acid with 2,2,2-trifluoroethylamine. This method involves the initial formation of an imine intermediate from the reaction of the amine with the keto acid, which is then reduced in situ to the desired N-trifluoroethylated amino acid. A variety of reducing agents can be employed, with sodium cyanoborohydride being a common choice. A patent for the production of glycine describes a similar process using ammonia, which can be adapted for 2,2,2-trifluoroethylamine. google.comgoogle.com

Another widely used method is the N-alkylation of glycine or its esters with a suitable 2,2,2-trifluoroethylating agent. This can be achieved by reacting a glycine ester, such as ethyl glycinate, with a reactive 2,2,2-trifluoroethyl electrophile like 2,2,2-trifluoroethyl triflate or a halide. The use of a base is typically required to deprotonate the amino group of the glycine ester, facilitating the nucleophilic attack on the trifluoroethylating agent.

A third synthetic strategy involves the reaction of a haloacetic acid ester , such as ethyl bromoacetate, with 2,2,2-trifluoroethylamine. mdpi.com This is a direct nucleophilic substitution where the amine displaces the halide. This method is analogous to the synthesis of other N-alkylated glycine derivatives prepared through the aminolysis of chloroacetic acid. orgsyn.org

The table below summarizes these potential synthetic routes with typical reagents and general reaction conditions.

Table 1: Synthetic Routes to N-(2,2,2-trifluoroethyl)glycine Derivatives

Synthetic Route Starting Materials Reagents Typical Solvents General Conditions
Reductive Amination Glyoxylic acid, 2,2,2-Trifluoroethylamine Sodium cyanoborohydride or H₂/Catalyst (e.g., Rh/C) Methanol, Water, Dioxane Room temperature to mild heating google.comgoogle.comnih.gov
N-Alkylation of Glycine Ester Ethyl glycinate 2,2,2-Trifluoroethyl triflate, Base (e.g., K₂CO₃) Acetonitrile, DMF Room temperature to reflux
Aminolysis of Haloacetate Ethyl bromoacetate, 2,2,2-Trifluoroethylamine Base (e.g., K₂CO₃) Acetonitrile, Ethanol Room temperature to reflux orgsyn.orgnih.gov

Specific Considerations and Challenges:

The synthesis of this compound is not without its challenges. The strong electron-withdrawing nature of the trifluoromethyl group in 2,2,2-trifluoroethylamine significantly reduces the nucleophilicity of the nitrogen atom compared to non-fluorinated alkylamines. This decreased reactivity can necessitate harsher reaction conditions, such as higher temperatures or the use of more reactive electrophiles, which can in turn lead to side reactions and reduced yields.

In the case of reductive amination , the formation of the initial imine can be slow due to the lower basicity and nucleophilicity of 2,2,2-trifluoroethylamine. This can lead to competing reduction of the glyoxylic acid to glycolic acid. The choice of catalyst and reaction conditions is therefore critical to favor the desired amination pathway. google.comgoogle.com

When employing the aminolysis of haloacetates , the reduced nucleophilicity of 2,2,2-trifluoroethylamine can result in slow reaction rates. Additionally, the hydrohalic acid generated as a byproduct can protonate the starting amine, further reducing its reactivity and necessitating the use of a stoichiometric amount of base.

Purification of the final zwitterionic product can also be challenging. Its high polarity and salt-like nature often preclude the use of standard chromatographic techniques on silica (B1680970) gel. Ion-exchange chromatography or crystallization are typically the preferred methods for isolation and purification.

Furthermore, the synthesis of analogous trifluoroethylated amino acids with more complex side chains introduces additional challenges related to stereoselectivity and the protection of other functional groups present in the molecule. nih.gov The development of stereocontrolled synthetic methods for these more complex analogs is an active area of research.

Biochemical and Biophysical Research Applications of Fluorinated Amino Acid Derivatives

Incorporation into Peptide and Protein Architectures for Functional Modulation

The introduction of fluorinated non-canonical amino acids into peptide and protein structures allows for precise modifications that can fine-tune their biological and physical properties. fu-berlin.dersc.org This approach has been widely adopted in protein engineering and the development of novel biomaterials.

Non-Canonical Amino Acid Mutagenesis and Protein Engineering

The site-selective incorporation of fluorinated amino acids into a polypeptide chain is a key technique in non-canonical amino acid mutagenesis. rsc.org This can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and biosynthetic incorporation. In SPPS, protected fluorinated amino acid building blocks are sequentially added to a growing peptide chain on a solid support. nih.govbiosynth.com The process involves cycles of deprotection of the N-terminus, coupling of the next protected amino acid, and finally, cleavage from the resin support. youtube.comresearchgate.net

Alternatively, precursor-directed biosynthesis allows for the in vivo incorporation of fluorinated amino acids into proteins by providing the fluorinated analog to a culture of an organism that produces the target protein. nih.gov Protein engineering with fluorinated amino acids can lead to peptides and proteins with novel functionalities. For instance, the introduction of fluorinated residues can alter the lipophilicity and metabolic stability of a peptide, which are crucial parameters for therapeutic applications. rsc.orgnih.gov

Enhancement of Protein Stability and Resistance to Denaturation

The incorporation of fluorinated amino acids can significantly enhance the thermal and chemical stability of proteins. fu-berlin.de The strong carbon-fluorine bond and the hydrophobicity of fluorinated side chains can contribute to a more stable protein fold. This increased stability can be observed as a higher melting temperature (Tm) or greater resistance to chemical denaturants. khanacademy.orgyoutube.comnih.govyoutube.com For example, studies on various proteins have shown that the substitution of native amino acids with their fluorinated counterparts can lead to a measurable increase in conformational stability. nih.gov

ProteinModificationChange in Thermal Stability (Tm)Reference
Brd4(1)Incorporation of 3-fluoro-tyrosineSlightly lower Tm (50 °C vs 52 °C for unlabeled) acs.org
Immunoglobulin G (IgG)Formulation in sodium acetate (B1210297) buffer (pH < 4.6)Increased stability against aggregation nih.gov

Elucidation of Molecular Recognition and Enzyme Mechanisms

The subtle yet significant electronic effects of fluorine substitution make fluorinated amino acids excellent tools for dissecting the intricacies of molecular recognition and enzyme catalysis. nih.gov

Probing Ligand-Receptor Interactions

The introduction of fluorine into a ligand can modulate its binding affinity and specificity for a receptor. nih.govnih.gov By systematically replacing hydrogen atoms with fluorine atoms at different positions in a ligand, it is possible to map the key interactions within the receptor's binding pocket. nih.gov The change in binding energy upon fluorination can provide information about the role of electrostatic and hydrophobic interactions in the recognition process. nih.gov 19F NMR is also a powerful tool in this context, allowing for the direct observation of ligand binding to the protein. acs.org

SystemFluorinated ProbeMethodKey FindingReference
Bromodomain Brd4(1) and (+)-JQ13-fluoro-tyrosine (3FY) and 5-fluoro-tryptophan (5FW) labeled Brd4(1)19F NMR, ITC, X-ray crystallographyFluorine incorporation had a modest effect on structure and binding affinity, demonstrating their utility as probes. acs.org
Acetylcholinesterase (AChE) and Acetylcholine (ACh)-Potentiometric measurement of conformational changesDemonstrated direct detection of molecular recognition. nih.gov

Analysis of Enzyme-Substrate Binding and Catalysis

Fluorinated amino acids and substrates are employed to investigate the mechanisms of enzyme catalysis. nih.govyoutube.com The electronic properties of a fluorinated substrate can alter the kinetics of an enzymatic reaction, providing insights into the rate-determining steps and the nature of the transition state. youtube.com For example, the substitution of a hydrogen atom with a fluorine atom at or near the site of catalysis can significantly impact the pKa of nearby functional groups, thereby affecting the catalytic mechanism. nih.gov In some cases, a fluorinated substrate analog can act as a mechanism-based inhibitor, forming a stable covalent bond with the enzyme and allowing for the identification of active site residues. nih.gov The concept of substrate-assisted catalysis, where a functional group on the substrate participates in the catalytic process, can also be explored using modified substrates. haifa.ac.il

Applications as Spectroscopic Probes in Biological Systems

Fluorinated amino acid derivatives are powerful tools in biochemical and biophysical research, largely due to the unique properties of the fluorine atom. The fluorine-19 (¹⁹F) nucleus is ideal for Nuclear Magnetic Resonance (NMR) spectroscopy because it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity. wikipedia.org Its chemical shift is exquisitely sensitive to the local electrostatic environment, making it a precise probe for molecular interactions and conformational changes. nih.govyoutube.com This sensitivity, combined with the lack of endogenous fluorine in most biological systems, provides a clear background for ¹⁹F NMR studies, allowing researchers to observe the labeled molecule without interference. youtube.comnih.gov

The incorporation of fluorinated amino acids, such as 2-(2,2,2-Trifluoroethylazaniumyl)acetate (also known as trifluoroethylglycine or tfeGly), into peptides and proteins allows for detailed investigation of their structure, dynamics, and interactions. acs.org The ¹⁹F chemical shift of the trifluoromethyl (CF₃) group is highly responsive to changes in its immediate surroundings, including solvent polarity, protein folding, and ligand binding. nih.govnih.gov

The principle behind this application is the significant variation in the ¹⁹F chemical shift that occurs with even subtle changes in the local environment. nih.gov For instance, the transition of a CF₃-labeled protein region from being exposed to the aqueous solvent to being buried within a hydrophobic protein core or a lipid membrane will induce a measurable change in its NMR signal. acs.org This allows ¹⁹F NMR to be used to monitor dynamic processes like protein folding, where it can help detect transient intermediates, and to study protein aggregation pathways, which are relevant to various diseases. acs.org

The sensitivity of the trifluoromethyl group's ¹⁹F chemical shift to solvent polarity has been systematically studied. While direct data for this compound is not detailed in the reviewed literature, studies on similar trifluoromethyl probes, such as 2,2,2-trifluoroethyl-1-thiol (TFET) conjugated to glutathione, illustrate this principle effectively. The chemical shift changes as the polarity of the solvent environment, often a water/methanol mixture, is altered. This provides a baseline for interpreting chemical shift changes observed in complex biological systems.

Table 1: Environmental Sensitivity of Trifluoromethyl (CF₃) Probes Illustrated by ¹⁹F NMR Chemical Shift Changes in Varying Solvent Polarity. Data is based on a study of 2,2,2-trifluoroethyl-1-thiol (TFET) conjugated to glutathione.
Solvent Composition (Methanol:Water Ratio)Relative PolarityObserved ¹⁹F Chemical Shift (ppm) of TFET Probe
4:1Lower-74.0
2:1-74.1
1:1-74.2
1:2-74.3
1:4Higher-74.4

This table demonstrates how the ¹⁹F chemical shift of a trifluoroethyl group changes in response to the polarity of the local environment. A downfield shift is observed as the environment becomes more polar (higher water content). This principle is fundamental to using CF₃-labeled compounds like this compound to probe protein structure and interactions. Data adapted from studies on similar trifluoromethyl probes.

Furthermore, ¹⁹F NMR is a valuable technique for studying protein-ligand interactions. acs.org When a small molecule binds to a protein labeled with a fluorinated amino acid, changes in the ¹⁹F chemical shift can report on the binding event and provide information about the associated conformational changes in the protein. nih.gov This makes it a powerful tool for drug discovery and for characterizing the binding modes of inhibitors. researchgate.netuni-muenchen.de

Table 2: Summary of ¹⁹F NMR Applications Using Fluorinated Amino Acid Probes
Application AreaInformation GainedExample from Research
Protein Folding & DynamicsDetection of folding intermediates, characterization of conformational states and their lifetimes. acs.orgMonitoring local conformational changes during the folding of Green Fluorescent Protein (GFP). researchgate.net
Protein-Ligand InteractionsDetection of binding, determination of binding affinity, characterization of inhibitor binding modes. researchgate.netuni-muenchen.deObserving chemical shift changes in a fluorine-labeled protein upon binding to a small molecule inhibitor. nih.gov
Protein-Membrane InteractionsProbing the insertion depth and orientation of peptides/proteins within lipid bilayers. acs.orgUsing line broadening in the ¹⁹F NMR spectrum to quantify the dynamics of peptide-membrane interactions. acs.org
Protein AggregationStudying the pathways of protein misfolding and aggregation associated with diseases. acs.orgInvestigating the misfolding of prion proteins from their native α-helical state to the aggregated β-sheet form. acs.org

The design of fluorescent and photoactivatable tags is a significant area of chemical biology, enabling advanced imaging and tracking of proteins in real-time. Photoactivatable probes, or "caged" fluorophores, remain non-fluorescent until activated by a specific wavelength of light. nih.govuzh.ch This allows for precise spatial and temporal control over fluorescence, which is crucial for techniques like super-resolution microscopy. bohrium.com

While fluorinated compounds are central to this field, there is no specific information in the reviewed literature describing the use of this compound in the design of fluorescent or photoactivatable tags. The trifluoroethyl group is not itself a fluorophore. Instead, research in this area typically focuses on two main strategies:

Modification of Known Fluorophores: A common approach is to take an existing fluorescent molecule, such as BODIPY or fluorescein, and attach a photoactivatable group to it. uzh.chnih.gov For example, an aryl azide (B81097) group can be attached to a fluorophore; upon irradiation with UV light, the azide forms a highly reactive nitrene that can covalently bond to nearby proteins, effectively "tagging" them. uzh.chnih.gov

Site-Specific Incorporation of Photoactivatable Amino Acids: Genetic code expansion allows for the direct, site-specific incorporation of unnatural amino acids with unique properties into proteins. nih.govbohrium.com Researchers have developed amino acids that are inherently fluorescent but are chemically "caged" to be non-fluorescent. For instance, thioacridonylalanine (SAcd) is a photoactivatable fluorescent amino acid that can be incorporated into proteins. It has very little fluorescence until it is exposed to visible light, which triggers a chemical conversion that restores its strong fluorescence. nih.govbohrium.com

Computational Chemistry and Theoretical Modeling of 2 2,2,2 Trifluoroethylazaniumyl Acetate and Fluorinated Analogues

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules, offering insights that are often inaccessible through experimental means alone. For 2-(2,2,2-Trifluoroethylazaniumyl)acetate, QM methods can elucidate the electronic effects of the electron-withdrawing trifluoroethyl group and map out the energy landscapes governing its conformation and reactivity.

The conformational flexibility of this compound is governed by rotation around several key bonds, and its energy landscape is significantly influenced by the presence of the fluorine atoms. The cyclic structure of amino acids like proline imposes significant conformational restraints, affecting both backbone (cis/trans isomerism) and side-chain (endo/exo pucker) equilibria. nih.gov While the subject compound is acyclic, analogous principles regarding the influence of substituents on conformational preferences apply.

Theoretical studies on related fluorinated molecules, such as α,β-difluoro-γ-amino acid derivatives, utilize methods like Interacting Quantum Atoms (IQA) to decompose conformational energies into distinct contributions, including electrostatic, exchange-correlation, and dispersion interactions. rsc.orgscispace.com Such analyses reveal that the stability of different conformers arises from a delicate balance of these forces. For this compound, a similar analysis would be expected to show that the gauche/anti or trans/cis preferences around the C-C and C-N bonds are modulated by stereoelectronic effects associated with the C-F bonds. rsc.org These effects can be attenuated or enhanced by other intramolecular interactions, such as hydrogen bonding. rsc.orgscispace.com Quantum chemical calculations on fluorinated silver acetate (B1210297) dimers have shown that increasing fluorine substitution affects molecular geometry and the rigidity of the structure. researchgate.net

Table 1: Key Intramolecular Interactions Defining the Conformational Landscape of Fluorinated Amino Acid Analogues This table illustrates the types of energetic contributions that would be analyzed in a quantum mechanical study to define the conformational preferences of this compound, based on methodologies applied to similar fluorinated compounds. rsc.orgscispace.com

Interaction TypeDescriptionExpected Influence on Conformation
Electrostatic Coulombic interactions between charged or partially charged atoms (e.g., C-F and C=O dipoles).Governs the relative orientation of polar groups to minimize repulsion and maximize attraction.
Stereoelectronic Interactions involving the alignment of orbitals, such as hyperconjugation (e.g., n -> σ*).Can stabilize specific gauche or anti conformations due to favorable orbital overlap.
Exchange-Correlation A quantum mechanical effect related to the Pauli exclusion principle, contributing to steric repulsion.Defines the energetic penalty for close contact between non-bonded atoms, establishing steric limits.
Dispersion Attractive forces arising from instantaneous fluctuations in electron density (van der Waals forces).Contributes to the overall compactness and stabilization of folded conformers.
Intramolecular H-Bonding Potential for weak hydrogen bonds (e.g., N-H···F-C or C-H···O=C).Can significantly stabilize specific conformers, potentially overriding other stereoelectronic preferences. rsc.org

QM calculations are invaluable for mapping the reaction coordinates and characterizing the transition states of chemical reactions. The synthesis of this compound would likely involve the introduction of the trifluoroethyl group onto a glycine (B1666218) precursor. Computational modeling can predict the energy barriers for such synthetic transformations, providing insights into reaction feasibility and potential side products.

For example, density functional theory (DFT) and ab initio methods can be used to model the transition state of an N-alkylation reaction. The introduction of fluorine-containing moieties into molecules can be achieved through various synthetic strategies, including the use of fluorinated building blocks or late-stage fluorination. nih.govtandfonline.commdpi.com Theoretical studies on the synthesis of related compounds, like 2,2,2-trichloroethyl acetate, have involved DFT calculations to understand structural and vibrational properties. researchgate.net For the synthesis of the target compound, QM could be used to compare different trifluoroethylating agents or to optimize reaction conditions by calculating the activation energies for competing pathways, thereby guiding the development of efficient and selective synthetic routes.

Molecular Dynamics Simulations for Conformational Ensembles and Solvent Interactions

While QM methods are powerful for static structures, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing the full conformational ensemble and the explicit influence of the solvent environment.

MD simulations of fluorinated peptides and proteins have shown that fluorination can significantly alter hydration and conformational dynamics. nih.govqucosa.de A key aspect of simulating this compound would be the development and validation of accurate force field parameters for the trifluoroethyl group. nih.gov This process typically involves fitting atomic charges and bonded parameters to high-level QM calculations to ensure the model accurately reproduces the molecule's electrostatic potential and conformational energy landscape. nih.gov

Simulations of peptides in 2,2,2-trifluoroethanol (B45653) (TFE)/water mixtures have revealed that TFE preferentially aggregates around the peptide, displacing water from the surface. nih.gov This creates a low-dielectric environment that favors the formation of internal hydrogen bonds and stabilizes secondary structures. nih.gov Similarly, the trifluoroethyl group of this compound is expected to influence the local solvent structure. MD simulations could quantify this effect, revealing how the compound organizes surrounding water molecules and how this "solvophobic" effect might promote specific intramolecular interactions or mediate binding to a protein surface. nih.govacs.orgnih.gov Coarse-grained MD simulations have also been used to understand interactions between proteins and fluorinated ionic liquids, showing how these molecules can encapsulate proteins. mdpi.comnih.gov

Table 2: Example Force Field Parameters for MD Simulation of a Fluorinated Amino Acid Analogue This table outlines the types of parameters that must be defined in a force field for simulating this compound, based on the development process for similar molecules. nih.gov

Parameter TypeDescriptionDerivation Method
Atomic Charges Partial charges on each atom that determine electrostatic interactions.Derived by fitting to QM-calculated electrostatic potentials (e.g., IPolQ scheme). nih.gov
Bond Stretching Parameters (force constant, equilibrium length) for the bond between two atoms.Fitted to QM potential energy scans along the bond coordinate.
Angle Bending Parameters (force constant, equilibrium angle) for the angle between three atoms.Fitted to QM potential energy scans of the angle bending.
Dihedral Torsions Parameters (periodicity, phase, barrier height) for rotation around a central bond.Fitted to QM torsional energy profiles to reproduce conformational preferences.
Lennard-Jones Parameters (well depth, van der Waals radius) that define non-bonded repulsive and attractive forces.Typically adapted from existing atom types or optimized to reproduce bulk liquid properties. uq.edu.au

Ligand-Protein Docking and Molecular Recognition Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, docking studies can predict its binding mode within a protein's active site and estimate its binding affinity.

The presence of the trifluoroethyl group can lead to unique interactions that are not present in its non-fluorinated counterpart. Fluorine can act as a weak hydrogen bond acceptor and can participate in favorable interactions with aromatic rings. acs.orgnih.gov The highly polarized C-F bonds can also engage in dipole-dipole or other electrostatic interactions that contribute to binding affinity and selectivity. qucosa.de Docking algorithms, which can incorporate constraints to improve accuracy, are used to sample various ligand conformations and score them based on a scoring function that approximates the binding free energy. mdpi.comnih.gov

Computational studies on fluorinated ligands have demonstrated the importance of accurately modeling these interactions. acs.orgnih.gov For example, docking studies on fluoroquinolines with human topoisomerase II have been used to analyze the binding interactions and predict the most potent inhibitors. nih.gov A hypothetical docking of this compound into a target protein would involve analyzing the resulting poses for key interactions, such as hydrogen bonds formed by the carboxylate and azaniumyl groups, and hydrophobic or specific fluorine-mediated contacts established by the trifluoroethyl moiety. researchgate.net

Table 3: Hypothetical Interaction Profile from a Molecular Docking Simulation This table illustrates the potential interactions between this compound and a hypothetical protein active site, as would be identified from a docking study.

Ligand GroupProtein ResidueInteraction TypeDistance (Å)
Azaniumyl Group (-NH2+-) ASP 120Hydrogen Bond / Salt Bridge2.8
Carboxylate Group (-COO-) LYS 85Hydrogen Bond / Salt Bridge2.9
Carboxylate Group (-COO-) SER 87Hydrogen Bond3.1
Trifluoroethyl Group (-CH2CF3) PHE 150Fluorine-Aromatic3.5
Trifluoroethyl Group (-CH2CF3) LEU 56Hydrophobic (van der Waals)3.8
Trifluoroethyl Group (-CH2CF3) ILE 90Hydrophobic (van der Waals)3.9

Machine Learning and Data-Driven Approaches for Fluorinated Compound Design

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in chemical and drug discovery. springernature.com These data-driven approaches are particularly well-suited for navigating the vast chemical space of fluorinated compounds, where the effects of fluorination can be subtle and non-intuitive. nih.govresearchgate.net

ML models can be trained on large datasets of fluorinated molecules to predict a wide range of properties, such as binding affinity, selectivity, solubility, or even the reactive power of fluorinating reagents. nih.govnih.gov For instance, a neural network was successfully trained to predict the fluorinating strength of various N-F reagents, a task that is resource-intensive using traditional experimental or QM methods. nih.gov Another study developed a multimodal deep learning model, F-CPI, specifically to predict how fluorine substitution impacts compound-protein interactions and bioactivity. nih.gov

In the context of this compound, ML could be employed in several ways. A predictive model could screen a virtual library of its analogues for enhanced binding to a specific protein target. Generative models could design entirely new fluorinated amino acid derivatives with optimized property profiles. springernature.com Data-driven analysis of existing fluorinated ligand databases has already yielded "rules of thumb," such as identifying which positions on an aromatic ring are most favorable for fluorination to increase potency. nih.govresearchgate.net This synergy between large-scale data analysis and predictive modeling accelerates the design-test-learn cycle for creating novel fluorinated compounds with desired biological activities. acs.org

Table 4: Applications of Machine Learning in Fluorinated Compound Design This table summarizes various ML approaches and their applications in the design and analysis of fluorinated compounds, as described in the literature.

Machine Learning ApproachApplicationExample from LiteratureReference
Neural Networks Predicting the reactive power of N-F fluorinating reagents.A model using molecular and categorical descriptors predicted fluorine plus detachment values. nih.gov
Multimodal Deep Learning Predicting bioactivity changes upon fluorine substitution.The F-CPI model predicted compound-protein interaction changes with ~90% accuracy. nih.gov
Matched Molecular Pair Analysis Identifying structure-activity relationship (SAR) trends.Analysis of GPCR ligands showed that fluorination of aliphatic fragments often decreased activity. nih.govresearchgate.net
Random Forest / Neural Networks Predicting bond dissociation energies for defluorination.Models predicted C-F bond dissociation energies in PFAS compounds with high accuracy (<0.70 kcal/mol). chemrxiv.org
Regression Models / MAB Optimizing general reaction conditions for synthesis.A bidirectional framework was used to identify optimal conditions for reactions like deoxyfluorination. acs.org

Future Directions and Advanced Research Frontiers in Trifluoroethylated Amino Acid Chemistry

Development of Novel Organofluorine Reagents and Catalytic Systems

The synthesis of trifluoroethylated amino acids is a key challenge in organofluorine chemistry. nih.gov Historically, this has required harsh conditions or sensitive reagents. researchgate.net However, the field is rapidly advancing, with new methods offering greater efficiency, selectivity, and functional group tolerance.

Recent breakthroughs include palladium-catalyzed C(sp³)-H trifluoroethylation, which allows for the direct modification of amino acid derivatives at room temperature. nih.gov This method uses a hypervalent iodine reagent, mesityl(2,2,2-trifluoroethyl)iodonium triflate, as the trifluoroethyl source, targeting specific C-H bonds with high chemoselectivity. nih.gov Other transition-metal catalysts, including those based on copper, have also been developed for trifluoromethylation and related reactions. chinesechemsoc.org

Beyond metal catalysis, enzymatic and electrochemical approaches are emerging as powerful alternatives. Engineered enzymes, such as cytochrome P450, can catalyze the enantioselective trifluoroethylation of α-amino C–H bonds. chinesechemsoc.org Electrochemical fluorination offers a method that can proceed under mild conditions, though controlling the extent of fluorination can be challenging. numberanalytics.com Researchers have also developed practical, catalyst-free methods for the reductive trifluoroethylation of amines using trifluoroacetic acid as a stable and inexpensive fluorine source, which is a significant step towards scalability and accessibility. researchgate.net

Catalytic System/Reagent ClassSpecific ExamplesKey Features & Research FindingsCitations
Metal CatalysisPalladium-catalyzed C-H activationEnables direct trifluoroethylation of C(sp³)-H bonds in amino acids. High chemoselectivity and works at room temperature. nih.govresearchgate.net
Copper-mediated/catalyzedUsed in trifluoromethylation of aryl boronic acids and can be applied to related fluoroalkylation reactions. chinesechemsoc.org
BiocatalysisEngineered Cytochrome P450Catalyzes enantioselective trifluoroethylation of α-amino C–H bonds, offering high stereocontrol. chinesechemsoc.orgacs.org
Electrochemical MethodsElectrochemical FluorinationIntroduces fluorine via an electrochemical cell under mild conditions. Control over the degree of fluorination can be a challenge. numberanalytics.com
Specialized ReagentsElectrophilic Reagents (e.g., Selectfluor)A widely used class of reagents for introducing fluorine into molecules via an electrophilic mechanism. numberanalytics.com
Nucleophilic Reagents (e.g., TMSCF₃, DAST)Used for nucleophilic fluorination, often displacing a leaving group. TMSCF₃ is the well-known Ruppert-Prakash reagent. chinesechemsoc.orgnih.gov
Catalyst-Free SystemsTrifluoroacetic Acid with a ReductantA practical, robust method for reductive trifluoroethylation of amines that avoids sensitive catalysts and reagents. researchgate.net

Advanced Applications in De Novo Peptide and Protein Design

De novo design involves creating novel proteins and peptides with functions not found in nature. youtube.com The incorporation of non-natural amino acids, such as 2-(2,2,2-Trifluoroethylazaniumyl)acetate, is a cornerstone of this field. nih.gov The trifluoroethyl group can significantly enhance properties like target binding affinity, stability, and membrane permeability. nih.gov

By strategically placing these modified amino acids, researchers can design peptides with precisely controlled structures and functions. For example, the increased hydrophobicity imparted by the trifluoroethyl group can be used to engineer peptides that insert into and destabilize lipid membranes, a property sought for antimicrobial peptides. nih.govnih.gov In protein design, these amino acids can stabilize specific folds, leading to more robust enzymes or binders. nih.govnih.gov

Recent work has focused on designing high-affinity binders for therapeutic and diagnostic purposes. youtube.com Computational methods, including deep learning algorithms like RFdiffusion, allow for the design of proteins that can bind to specific targets, such as helical peptides, with high affinity and specificity. youtube.com The unique properties of trifluoroethylated residues can be leveraged in these computational models to create novel protein-based biosensors and therapeutics. youtube.comyoutube.com

Exploration of Unique Bioorthogonal Reactivity

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov These reactions provide a powerful toolkit for labeling and studying biomolecules in their natural environment. semanticscholar.org Key examples of bioorthogonal reactions include the Staudinger ligation and various cycloaddition reactions. nih.govresearchgate.net

The trifluoroethyl group is generally considered chemically inert within biological systems, a property that makes it an excellent candidate for use as a passive label or "spy." nih.gov Its presence can be detected by techniques like ¹⁹F NMR without perturbing the system under study. nih.gov

While the trifluoroethyl moiety itself is not known to participate in a specific "click" reaction, its unique electronic and steric properties make it an intriguing target for the development of novel bioorthogonal transformations. Future research may focus on designing a reaction partner that selectively targets the C-F bonds or the trifluoromethyl group under physiological conditions. A more immediate application lies in using molecules containing a trifluoroethyl group that are also tagged with a known bioorthogonal handle, such as an azide (B81097) or alkyne. semanticscholar.org This allows the stable, property-enhancing trifluoroethyl group to be incorporated into a biomolecule, which can then be visualized or manipulated using established click chemistry protocols, particularly for applications like PET imaging with ¹⁸F-labeled tracers. numberanalytics.comresearchgate.net

Integration with Advanced Analytical Techniques and Methodologies

The advancement of research into trifluoroethylated amino acids is intrinsically linked to the analytical techniques used to study them. The fluorine atoms of the trifluoroethyl group provide a unique spectroscopic and spectrometric handle for detection and characterization.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool in this field. nih.gov Since fluorine-19 has a natural abundance of 100% and is highly sensitive in NMR experiments, it serves as an excellent probe. acs.org By incorporating a trifluoroethylated amino acid into a protein, researchers can use ¹⁹F NMR to gain insights into the local environment, protein folding, dynamics, and interactions with other molecules, such as drug candidates. nih.govnmims.edu This technique is particularly powerful because the rest of the biological milieu is free of fluorine signals, providing a clean background for observation. nih.gov

Mass Spectrometry (MS) is another critical technique. The trifluoromethyl group imparts a specific mass shift (+67.9870 Da) that is easily detectable. nih.gov In proteomics, this allows for the precise identification of peptides containing the modification. Techniques like laser-initiated radical trifluoromethylation can be used for protein footprinting, where the solvent accessibility of different amino acid residues is mapped by their reactivity with a trifluoromethyl radical, with subsequent analysis by MS/MS to identify the modification sites. nih.govyoutube.com

High-Performance Liquid Chromatography (HPLC) is essential for the separation and purification of fluorinated amino acids and peptides from their non-fluorinated counterparts. nih.gov The hydrophobicity imparted by the trifluoroethyl group often leads to distinct retention times, enabling effective analysis and quality control. nih.govspringernature.com

TechniquePrinciple of ApplicationKey Research InsightsCitations
¹⁹F NMR SpectroscopyUtilizes the ¹⁹F nucleus as a sensitive, background-free probe.Provides detailed information on protein structure, ligand binding, conformational changes, and local molecular environment. nih.govacs.orgnih.govnmims.edu
Mass Spectrometry (MS)Detects the unique mass shift imparted by the trifluoroethyl group.Enables identification of modified peptides and proteins, and is used in footprinting experiments to map solvent accessibility and protein structure. nih.govyoutube.com
High-Performance Liquid Chromatography (HPLC)Separates molecules based on physicochemical properties, such as hydrophobicity.Allows for the effective separation, purification, and quantification of fluorinated amino acids and peptides from complex mixtures. nih.govspringernature.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.